

Introduction: The Role of Substituted Phenylboronic Acids in Modern Drug Discovery

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Compound of Interest

Compound Name: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1419366

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Boronic acids, and particularly substituted phenylboronic acid derivatives, have emerged from the realm of synthetic curiosities to become indispensable tools in medicinal chemistry and drug development. Their unique electronic properties, stability, and versatile reactivity make them crucial building blocks for constructing complex molecular architectures.^[1] The compound **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** (CAS 850589-47-8) exemplifies a modern synthetic intermediate, engineered with specific functional groups—a chloro atom and a dimethylcarbamoyl moiety—that modulate its reactivity and physicochemical characteristics.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to explain the causality behind these properties and to provide field-proven experimental protocols for their validation, grounding all claims in authoritative references.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. The structural features of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** are key to understanding its behavior.

- IUPAC Name: [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid

- Synonyms: 3-Chloro-4-(N,N-dimethylcarbamoyl)benzeneboronic acid, 4-Borono-2-chloro-N,N-dimethylbenzamide[2]
- CAS Number: 850589-47-8[2]
- Molecular Formula: C₉H₁₁BCINO₃[2]
- Molecular Weight: 227.45 g/mol [2]

The molecule's architecture, featuring a boronic acid group para to a dimethylcarbamoyl group and meta to a chlorine atom, dictates its electronic and steric properties, influencing everything from its acidity to its reactivity in cross-coupling reactions.

Caption: 2D structure of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**.

Core Physicochemical Properties

The physical properties of a compound govern its handling, formulation, and behavior in various experimental settings. The data presented below is consolidated from chemical supplier databases and predictive models.

Property	Value	Source(s)
Appearance	White to light-yellow solid	[3]
Melting Point	126-132 °C	[2][3]
Boiling Point	454.1 ± 55.0 °C (Predicted)	[2][3]
Density	1.33 ± 0.1 g/cm ³ (Predicted)	[2][3]
pKa	6.73 ± 0.10 (Predicted)	[3]
Flash Point	228.5 °C (Predicted)	[2]
Storage Conditions	2-8°C, dry environment	[2]

Expert Insights: The melting point range of 126-132 °C is typical for a crystalline organic solid of this molecular weight. The predicted pKa of 6.73 is notably lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), a direct consequence of the electron-withdrawing effects of

both the chlorine atom and the amide group, which stabilize the corresponding boronate anion. [4][5]

Solubility Profile

A compound's solubility is critical for its utility in reactions, biological assays, and formulation. While quantitative data for this specific molecule is not widely published, a qualitative profile can be expertly inferred from the behavior of related phenylboronic acids.

- Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility due to the polar nature of the amide and boronic acid groups. These are common solvents for creating stock solutions for biological screening.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good to moderate solubility. The hydroxyl groups of the solvent can hydrogen bond with the boronic acid.
- Ethers (e.g., THF, Diethyl Ether): Phenylboronic acids generally show good solubility in ethers.[6]
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected.[7]
- Aqueous Solutions: Solubility in water is expected to be poor at neutral pH but will increase significantly at pH values above the pKa as the anionic boronate species is formed.[6]
- Nonpolar Solvents (e.g., Hexanes, Toluene): Very poor solubility is expected, a common characteristic of polar boronic acids.[7]

Reactivity and Stability

Characteristic Reactions

- Suzuki-Miyaura Cross-Coupling: This is the cornerstone reaction for phenylboronic acids. The compound serves as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental to the synthesis of biaryl compounds, a common motif in pharmaceuticals. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[8][9][10]

- **Boronate Ester Formation:** The boronic acid moiety readily undergoes a reversible condensation reaction with diols (e.g., ethylene glycol, pinacol) to form cyclic boronate esters. This reaction is often used to protect the boronic acid group or to improve its stability and solubility for specific applications.[11]
- **Covalent Inhibition:** The boron atom's empty p-orbital makes it a mild Lewis acid, capable of accepting a lone pair from a nucleophile. In a biological context, this allows boronic acids to form reversible covalent bonds with nucleophilic amino acid residues like serine or threonine in an enzyme's active site, leading to potent and targeted inhibition.[12][13][14]

Stability and Degradation

Phenylboronic acids can undergo dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon the addition of water. For long-term storage, it is crucial to keep the compound in a dry, cool environment (2-8°C) to minimize boroxine formation and other potential degradation pathways. [2][11]

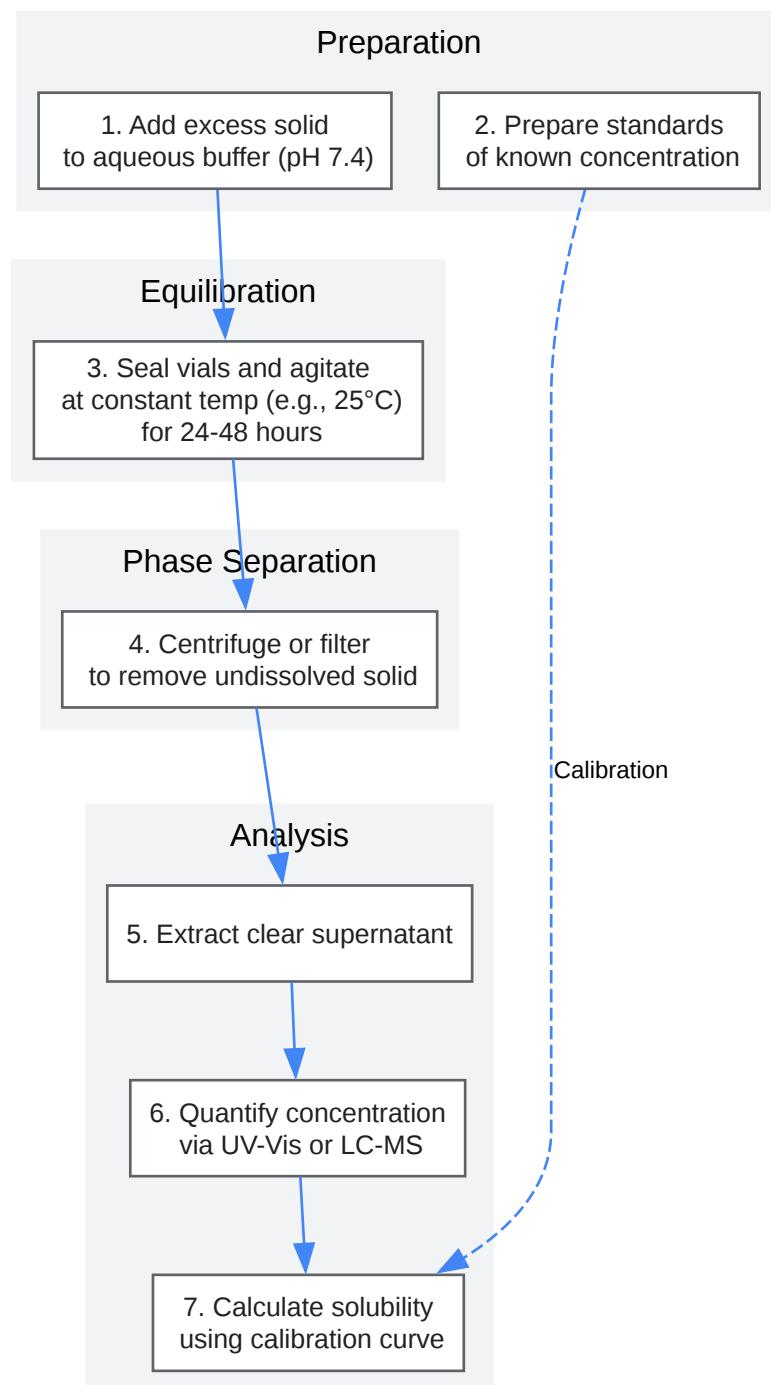
Experimental Protocols for Physicochemical Characterization

The following protocols are standardized, self-validating methods for determining key physicochemical parameters.

Protocol 1: Aqueous Solubility Determination by Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility.[15] It measures the concentration of a saturated solution at equilibrium.

Workflow Diagram: Shake-Flask Solubility Measurement

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Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Methodology:

- Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
- Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).[16][17]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the liquid phase by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]
- Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS, against a standard curve prepared with known concentrations of the compound.[15]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds that possess a UV chromophore and whose absorbance spectrum changes upon ionization.[19]

Causality: The boronic acid $[B(OH)_2]$ and its conjugate base, the boronate anion $[B(OH)_3^-]$, have different electronic structures and thus different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the acid and conjugate base are equal, which corresponds to the pKa.[20]

Step-by-Step Methodology:

- Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a pH range of approximately $pKa \pm 2$ (e.g., from pH 5 to pH 9).
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[19]

- Spectral Acquisition: In a 96-well UV-transparent plate, add the buffer solutions to different wells. Add a small, fixed amount of the compound's stock solution to each well to achieve a final concentration suitable for UV analysis (e.g., 50-100 μ M). Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[19]
- Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer.
- pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve represents the pKa of the compound.[21]

Spectroscopic and Analytical Characterization

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the phenyl ring. Two distinct singlets should be observed in the aliphatic region (approx. 2.8-3.2 ppm) for the non-equivalent methyl groups of the dimethylcarbamoyl moiety due to restricted rotation around the C-N amide bond.
- ^{11}B NMR Spectroscopy: This technique is highly informative for boron-containing compounds. A single, relatively broad resonance is expected for the sp^2 -hybridized boron atom of the boronic acid, typically in the range of 27-33 ppm. Upon formation of the tetrahedral sp^3 -hybridized boronate anion at high pH, this signal will shift upfield significantly to around 3-9 ppm.[22][23]
- LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight (227.45 for $\text{C}_9\text{H}_{11}\text{BCINO}_3$) and assess the purity of the compound.

Safety and Handling

As with any laboratory chemical, **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** should be handled with appropriate care.

- Hazard Codes: Xi (Irritant)[2]

- General Hazards: Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[24\]](#)
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.
[\[2\]](#)

Conclusion

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a well-defined chemical entity with a distinct set of physicochemical properties derived from its unique substitution pattern. Its moderate melting point, predicted acidic pKa, and characteristic reactivity make it a valuable intermediate for synthetic chemists. Understanding these core properties, from solubility to stability, and employing robust analytical protocols for their verification are essential for its effective application in the rigorous and demanding environment of pharmaceutical research and development.

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